CID 78070327, also known as 7-hydroxy-2-methyl-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one, is a complex organic compound classified under chromenone derivatives. This compound features a chromenone core with specific functional groups that contribute to its unique chemical properties and potential biological activities. The molecular formula for this compound is , and it has a molecular weight of approximately .
The compound is synthesized through various chemical reactions and is available from multiple suppliers, indicating its relevance in both research and industrial applications. It originates from the United States .
7-hydroxy-2-methyl-3-(2-phenylthiazol-4-yl)-4H-chromen-4-one falls within the categories of organic compounds, specifically flavonoids, due to its chromenone structure. It is also categorized as a thiazole derivative owing to the presence of the phenylthiazolyl group.
The synthesis of CID 78070327 typically involves multi-step organic reactions. A common synthetic route includes:
In industrial settings, optimization of these synthetic routes is crucial for achieving higher yields and purity. Techniques such as advanced catalytic systems, continuous flow reactors, and purification methods like chromatography are commonly employed .
The molecular structure of CID 78070327 can be represented by its canonical SMILES notation: CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CSC(=N3)C4=CC=CC=C4. The InChI key for this compound is JXOHIYJCUOEEOQ-UHFFFAOYSA-N, which provides a unique identifier for its molecular structure .
The compound's structural data indicates the presence of a chromenone framework along with hydroxyl, methyl, and thiazole substituents that enhance its chemical reactivity and biological interactions.
CID 78070327 can undergo various chemical reactions, including:
Common reagents used in these reactions include:
Major products formed depend on the specific reaction conditions and reagents utilized.
The mechanism of action for CID 78070327 involves its interaction with biological targets, such as enzymes or receptors. The compound can form both covalent and non-covalent bonds with these targets, leading to inhibition or activation of specific biological pathways. This mechanism is crucial for understanding its potential therapeutic applications .
CID 78070327 exhibits the following physical properties:
The chemical properties include:
These properties make it suitable for various applications in scientific research .
CID 78070327 has several scientific uses:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: